N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine
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Overview
Description
N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine is an organic compound that combines a pyrrolidine ring and a quinazoline moiety
Mechanism of Action
Target of Action
Quinazolinone derivatives, a class to which this compound belongs, have been known to exhibit a broad spectrum of pharmacological activities .
Mode of Action
It’s worth noting that quinazolinone derivatives have been found to inhibit biofilm formation in pseudomonas aeruginosa, which is regulated by the quorum sensing system .
Biochemical Pathways
Related compounds have been found to decrease cell surface hydrophobicity, compromising bacterial cells adhesion, and curtailing the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .
Result of Action
Related compounds have been found to impede pseudomonas cells twitching motility, a trait which augments the cells pathogenicity and invasion potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine typically involves the coupling of a quinazoline derivative with a suitably protected pyrrolidine derivative. Key steps often include:
Protection of the pyrrolidine ring: to prevent undesired reactions.
Coupling reactions: employing reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide) for amidation.
Deprotection: steps to remove any protective groups, yielding the final compound.
Industrial Production Methods
Large-scale industrial production often requires:
Optimized reaction conditions: to maximize yield.
Recycling of reagents: to minimize waste.
Purification processes: like crystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine can undergo various types of chemical reactions, such as:
Oxidation
Reduction
Substitution: reactions, both electrophilic and nucleophilic.
Hydrolysis
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution reagents: : Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For instance, oxidation might yield quinazolin-4-one derivatives, while reduction could potentially reduce nitrogen functionalities.
Scientific Research Applications
Chemistry
In chemistry, N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine is used as a building block for synthesizing more complex molecules and as a ligand in catalysis.
Biology
In biological research, it serves as a tool for studying protein-ligand interactions, given its potential to bind selectively to certain proteins.
Medicine
Medically, the compound shows promise in drug development, particularly for its potential as an anti-cancer or neuroactive agent.
Industry
Industrially, it can be utilized in the synthesis of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
N-[(3S)-Pyrrolidin-2-yl]quinazolin-4-amine
N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine
N-[(3S)-Pyrrolidin-3-yl]pyridin-4-amine
Highlighting Uniqueness
N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine stands out due to the unique spatial arrangement of its functional groups, which can impart higher specificity and potency in its interactions with biological targets compared to its isomers or closely related compounds.
Each similar compound has subtle differences in structure, leading to variations in their chemical reactivity and biological activity. This specificity makes this compound particularly valuable for targeted applications where such precision is crucial.
Properties
IUPAC Name |
N-[(3S)-pyrrolidin-3-yl]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-2-4-11-10(3-1)12(15-8-14-11)16-9-5-6-13-7-9/h1-4,8-9,13H,5-7H2,(H,14,15,16)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTBSEBCNFXKGC-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1NC2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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